molecular formula C29H24O2 B14588278 [4-(Benzyloxy)phenyl](1,2-diphenylcyclopropyl)methanone CAS No. 61078-44-2

[4-(Benzyloxy)phenyl](1,2-diphenylcyclopropyl)methanone

Katalognummer: B14588278
CAS-Nummer: 61078-44-2
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: TUYCNKUIFYIOFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)phenylmethanone is an organic compound that features a complex structure with multiple aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenylmethanone typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and diphenylcyclopropyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, phenol, and cyclopropyl ketones. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(Benzyloxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool for biochemical research.

Medicine

In medicine, 4-(Benzyloxy)phenylmethanone may have potential applications as a pharmaceutical intermediate. Its unique chemical properties could be leveraged to develop new drugs or therapeutic agents.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for the development of new industrial processes and products.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methoxy)phenylmethanone: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Hydroxy)phenylmethanone: Similar structure but with a hydroxy group instead of a benzyloxy group.

    4-(Ethoxy)phenylmethanone: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 4-(Benzyloxy)phenylmethanone lies in its benzyloxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

61078-44-2

Molekularformel

C29H24O2

Molekulargewicht

404.5 g/mol

IUPAC-Name

(1,2-diphenylcyclopropyl)-(4-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C29H24O2/c30-28(24-16-18-26(19-17-24)31-21-22-10-4-1-5-11-22)29(25-14-8-3-9-15-25)20-27(29)23-12-6-2-7-13-23/h1-19,27H,20-21H2

InChI-Schlüssel

TUYCNKUIFYIOFO-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.